2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a morpholinopyridazinyl group, and a piperazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorophenyl intermediate: This could involve the chlorination of a phenyl ring.
Formation of the morpholinopyridazinyl intermediate: This might involve the reaction of morpholine with a pyridazine derivative.
Coupling of intermediates: The final step would involve coupling the chlorophenyl and morpholinopyridazinyl intermediates with a piperazine derivative under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine or morpholine rings.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents could include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential drug candidate.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(4-piperazinyl)ethanone: Lacks the morpholinopyridazinyl group.
2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)ethanone: Lacks the piperazinyl group.
Uniqueness
The presence of both the morpholinopyridazinyl and piperazinyl groups in 2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c21-17-3-1-16(2-4-17)13-20(27)26-7-5-24(6-8-26)18-14-19(23-22-15-18)25-9-11-28-12-10-25/h1-4,14-15H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSXGLUDKZZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.